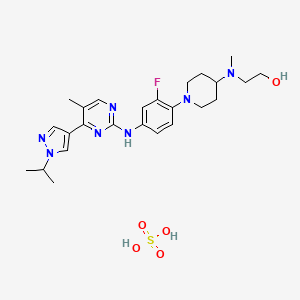
Flonoltinib maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flonoltinib maleate is a novel dual-target inhibitor that selectively suppresses Janus kinase 2 and FMS-like tyrosine kinase 3. It is currently being investigated for its potential in treating myeloproliferative neoplasms, a group of disorders characterized by the excessive proliferation of hematopoietic stem cells .
准备方法
Synthetic Routes and Reaction Conditions: Flonoltinib maleate is synthesized through a series of chemical reactions that involve the selective inhibition of Janus kinase 2 and FMS-like tyrosine kinase 3. The synthetic route typically involves the use of surface plasmon resonance assays to verify the affinity of the compound for the pseudokinase domain of Janus kinase 2 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes. These processes ensure the high selectivity and potency of the compound, making it suitable for clinical trials and potential therapeutic use .
化学反应分析
Types of Reactions: Flonoltinib maleate undergoes various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions. These reactions are essential for the compound’s metabolism and efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, dealkylation agents, methylation agents, sulfation agents, glucuronidation agents, and glutathione conjugation agents. These reagents facilitate the compound’s metabolic processes .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that result from oxygenation, dealkylation, methylation, sulfation, glucuronidation, and glutathione conjugation .
科学研究应用
Myelofibrosis Treatment
Flonoltinib maleate has shown significant promise in treating myelofibrosis, a type of MPN characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms. A first-in-human phase 1/2a study demonstrated that this compound led to substantial reductions in spleen volume and improved symptom burden among patients. Key findings include:
- Spleen Volume Reduction : 77.3% of evaluable patients achieved at least a 35% reduction in spleen volume after 24 weeks of treatment.
- Symptom Improvement : 76.7% experienced at least a 50% reduction in total symptom burden.
- Bone Marrow Fibrosis : Improvements were noted in 26.1% of patients .
The study also highlighted that this compound maintained stable platelet counts during treatment, which is critical given that many patients with myelofibrosis present with thrombocytopenia or variable platelet counts .
Preclinical Studies
Preclinical investigations have further substantiated the efficacy of this compound in various models:
- Murine Models : In JAK2 V617F-induced MPN murine models, this compound significantly reduced hepatosplenomegaly and extended survival rates. The compound demonstrated a dose-dependent response, with no significant body weight loss observed in treated animals .
- Cell Line Studies : this compound inhibited colony formation from primary erythroid progenitor cells derived from patients with MPNs, indicating its potential to suppress disease progression at the cellular level .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, with high drug exposure in tumor-bearing tissues compared to plasma levels. This characteristic suggests effective targeting of malignant cells while minimizing systemic toxicity . The safety profile reported so far indicates manageable adverse effects, which are critical for maintaining patient quality of life during treatment.
Comparative Efficacy
In comparison to existing therapies such as ruxolitinib, this compound's selective action on JAK2 may offer advantages in terms of efficacy and reduced side effects. While ruxolitinib has been effective in reducing spleen volume and improving symptoms in clinical trials, flonoltinib's targeted approach could lead to better outcomes for specific patient populations, particularly those with different hematologic profiles .
作用机制
Flonoltinib maleate exerts its effects by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. This inhibition disrupts the signaling pathways involved in the proliferation of hematopoietic stem cells, thereby reducing the excessive proliferation characteristic of myeloproliferative neoplasms. The compound’s mechanism of action involves binding to the pseudokinase domain of Janus kinase 2, which contributes to its high selectivity and potency .
相似化合物的比较
Similar Compounds: Similar compounds to flonoltinib maleate include ruxolitinib and fedratinib, both of which are also Janus kinase inhibitors used in the treatment of myeloproliferative neoplasms .
Uniqueness: this compound is unique in its dual-target inhibition of both Janus kinase 2 and FMS-like tyrosine kinase 3. This dual-target approach enhances its efficacy and selectivity, making it a promising candidate for treating myeloproliferative neoplasms and other related disorders .
属性
分子式 |
C25H36FN7O5S |
|---|---|
分子量 |
565.7 g/mol |
IUPAC 名称 |
2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid |
InChI |
InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4) |
InChI 键 |
IEZUCWOITIANPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















